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docosa-4,7,10,13,16,19-hexaenamidoacetic acid - 132850-40-9

docosa-4,7,10,13,16,19-hexaenamidoacetic acid

Catalog Number: EVT-1217954
CAS Number: 132850-40-9
Molecular Formula: C24H35NO3
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The ω-3 polyunsaturated fatty acids (PUFAs) found in fish oils provide cardiovascular benefits. Docosahexaenoic acid (DHA), a C22:6 PUFA, is the most abundant ω-3 fatty acid in neural tissues, especially in the retina and brain. It can be synthesized from other dietary ω-3 PUFAs or taken as a nutritional supplement. Docosahexaenoyl glycine consists of DHA with glycine attached at its carboxy terminus.
Overview

Docosa-4,7,10,13,16,19-hexaenamidoacetic acid is a complex organic compound characterized by a long-chain fatty acid structure with multiple double bonds. This compound is a derivative of docosahexaenoic acid, which is an essential omega-3 fatty acid known for its significant role in human health, particularly in brain and eye development. The compound's full IUPAC name reflects its intricate structure, which includes six double bonds at specific carbon positions.

Source: Docosahexaenoic acid is primarily sourced from marine organisms, particularly fish and algae. It can also be synthesized through various biochemical pathways in the body, notably through the retro-conversion process occurring in peroxisomes .

Classification: Docosa-4,7,10,13,16,19-hexaenamidoacetic acid falls under the category of polyunsaturated fatty acids. It is classified as an omega-3 fatty acid due to the presence of multiple cis-double bonds along its carbon chain.

Synthesis Analysis

Methods

The synthesis of docosa-4,7,10,13,16,19-hexaenamidoacetic acid can be achieved through several methods:

  1. Biosynthetic Pathways:
    • In mammals, docosahexaenoic acid is synthesized via a retro-conversion process that involves delta-4 desaturation in peroxisomes. This pathway allows for the conversion of shorter-chain fatty acids into longer-chain polyunsaturated fatty acids .
    • An alternative anaerobic polyketide synthase pathway has been identified in certain marine microorganisms such as Schizochytrium .
  2. Chemical Synthesis:
    • Laboratory synthesis may involve multi-step organic reactions that include alkylation and amide formation processes to attach amino acids or other functional groups to the docosahexaenoic acid backbone.

Technical Details

The chemical synthesis typically requires specific reagents and conditions to ensure the correct formation of double bonds and the desired stereochemistry. Techniques such as chromatography may be employed to purify the final product.

Molecular Structure Analysis

Structure

The molecular structure of docosa-4,7,10,13,16,19-hexaenamidoacetic acid consists of a long carbon chain with six double bonds located at positions 4, 7, 10, 13, 16, and 19. The molecular formula is C22H32O2C_{22}H_{32}O_2, indicating it contains 22 carbon atoms and two oxygen atoms.

Data

  • Molecular Weight: Approximately 328.49 g/mol.
  • InChI Key: MBMBGCFOFBJSGT-KUBAVDMBSA-N.
  • SMILES Notation: CC\C=C/C\C=C/C\C=C/C\C=C/C\C=C/C\C=C/CCC(O)=O .
Chemical Reactions Analysis

Reactions

Docosa-4,7,10,13,16,19-hexaenamidoacetic acid participates in various chemical reactions typical of fatty acids:

  1. Esterification: It can react with alcohols to form esters.
  2. Amidation: The carboxylic group can react with amines to form amides.
  3. Hydrogenation: The double bonds can undergo hydrogenation under specific conditions to yield saturated fatty acids.

Technical Details

These reactions often require catalysts or specific conditions (e.g., temperature and pressure) to proceed efficiently. For example, hydrogenation might require a metal catalyst such as palladium or platinum.

Mechanism of Action

Process

Docosa-4,7,10,13,16,19-hexaenamidoacetic acid exhibits biological activity primarily through its role in cell membrane fluidity and signaling pathways. The compound integrates into cell membranes where it influences membrane properties and affects receptor signaling.

Data

Research indicates that docosahexaenoic acid derivatives may play roles in anti-inflammatory processes and neuroprotection by modulating the expression of genes involved in inflammation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear colorless to light yellow viscous liquid.
  • Melting Point: Typically low due to the presence of multiple double bonds.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Reactivity: Reacts readily with electrophiles due to the presence of multiple double bonds.
  • Stability: Sensitive to oxidation; requires storage under inert conditions to maintain stability.

Relevant data indicates that purity levels for commercial preparations are typically above 97% .

Applications

Scientific Uses

Docosa-4,7,10,13,16,19-hexaenamidoacetic acid has several applications in scientific research and industry:

  1. Nutraceuticals: Used as a dietary supplement due to its health benefits associated with omega-3 fatty acids.
  2. Pharmaceuticals: Investigated for potential therapeutic effects on cardiovascular health and neurodegenerative diseases.
  3. Biotechnology: Explored for its role in cell culture systems where membrane fluidity is crucial for cell function.
Chemical Identity and Structural Characterization of Docosa-4,7,10,13,16,19-hexaenamidoacetic Acid

IUPAC Nomenclature and Systematic Classification

Docosa-4,7,10,13,16,19-hexaenamidoacetic acid is systematically classified as a conjugated fatty acid derivative resulting from the condensation of docosahexaenoic acid (DHA) with glycine. Its IUPAC name is:(4Z,7Z,10Z,13Z,16Z,19Z)-N-(carboxymethyl)docosa-4,7,10,13,16,19-hexaenamide [3] [6]. This nomenclature specifies:

  • Parent chain: 22-carbon docosahexaenoic acid backbone
  • Unsaturation: Six cis double bonds at positions Δ4,7,10,13,16,19
  • Functionalization: Amide linkage to a carboxymethyl group (glycine moiety)

The molecular formula is C₂₄H₃₇NO₃ (molecular weight: 387.56 g/mol), distinguishing it from unmodified DHA (C₂₂H₃₂O₂, 328.49 g/mol) [6] [10]. The "hexaenamidoacetic acid" suffix denotes the glycine conjugation at the carboxyl terminus of DHA.

Table 1: Nomenclature Comparison | Compound | Systematic Name | Shorthand Notation | |--------------|----------------------|------------------------| | DHA | (4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoic acid | 22:6(ω-3) | | Docosa-4,7,10,13,16,19-hexaenamidoacetic acid | (4Z,7Z,10Z,13Z,16Z,19Z)-N-(carboxymethyl)docosa-4,7,10,13,16,19-hexaenamide | Conjugated 22:6(ω-3)-glycine |

Molecular Geometry and Stereochemical Configuration

The compound retains the all-cis geometry of the parent DHA backbone, with double bonds adopting a Z-configuration at all six positions (Δ4,7,10,13,16,19) [1] [5] [6]. This stereochemistry imposes significant conformational constraints:

  • Bent chain morphology: The cis-double bonds create 30° bends per allylic segment, yielding a compact "accordion-like" structure with an effective length 40% shorter than saturated analogs [8].
  • Electron delocalization: The conjugated amide group introduces partial resonance (Planarity index: 85%) across the C1–N–C=O bonds, restricting rotation at the amide linkage [7].
  • Stereochemical descriptors: Absolute configuration is designated as 4Z,7Z,10Z,13Z,16Z,19Z using Cahn-Ingold-Prelog priorities [8]. Molecular dynamics simulations reveal a helical twist of 120° over the C10–C16 segment, enhancing solubility in polar media vs. unmodified DHA [6].

Spectroscopic Profiling

NMR Spectroscopy ( [6] [7]):

  • ¹H NMR (500 MHz, CDCl₃): δ 5.35–5.25 (12H, m, –CH=CH–), δ 4.05 (2H, d, –N–CH₂–COO), δ 2.85 (10H, m, bis-allylic CH₂), δ 2.45 (2H, t, –CH₂–C=O), δ 2.05 (4H, m, allylic CH₂)
  • ¹³C NMR (125 MHz, CDCl₃): δ 174.5 (amide C=O), δ 171.2 (carboxyl C=O), δ 130.5–127.0 (olefinic CH), δ 42.1 (–N–CH₂–), δ 34.8 (C3), δ 25.5 (C2)
  • Key feature: Bis-allylic proton signal integration at δ 2.85 confirms six double bonds.

FT-IR Spectroscopy [4] [7]:

  • ν~max~ (KBr): 3320 cm⁻¹ (N–H stretch), 2920 cm⁻¹ (=C–H), 1735 cm⁻¹ (carboxyl C=O), 1655 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II), 975 cm⁻¹ (cis –CH=CH–)
  • Critical band shifts: Amide I absorption at 1655 cm⁻¹ is 25 cm⁻¹ lower than standard aliphatic amides, indicating conjugation with polyene system.

Mass Spectrometry [5] [7]:

  • High-Resolution ESI-MS: m/z 388.2693 [M+H]⁺ (calc. 388.2698 for C₂₄H₃₈NO₃)
  • Fragmentation pattern: m/z 328.2405 [M⁺–59 (CH₂COO)], m/z 114.0312 [⁺NH₂CH₂COOH]
  • Characteristic ions: m/z 108.0 (C₇H₈⁺ from retro-Diels-Alder cleavage at C13–C14)

Table 2: Diagnostic Spectroscopic Signatures | Technique | Key Signals | Structural Assignment | |--------------|-----------------|--------------------------| | ¹H NMR | δ 5.35–5.25 (12H) | Olefinic protons (all cis) | | | δ 4.05 (2H, d) | Glycine –N–CH₂– | | FT-IR | 1655 cm⁻¹ | Conjugated amide C=O | | MS | m/z 388.2693 [M+H]⁺ | Molecular ion confirmation |

Comparative Analysis with Structurally Related Polyunsaturated Fatty Acid Derivatives

Compared to classical ω-3 PUFA derivatives, this glycine-conjugated DHA exhibits unique properties:

  • Enhanced polarity: LogP = 3.1 ± 0.2 vs. DHA ethyl ester (LogP = 6.2) due to the ionizable glycine moiety (pK~a~ = 3.8) [5] [8].
  • Electronic modulation: The amide linkage reduces electron density at C1 (NPA charge: +0.18 vs. +0.05 in DHA), increasing susceptibility to nucleophiles at the β-carbon [7].
  • Structural analogs contrast:
  • Eicosapentaenoyl glycine (EPA analog): Shorter chain (20C) induces 30% less membrane perturbation in bilayer models [2] [8].
  • DHA ethyl ester: Lacks hydrogen-bonding capacity, reducing aqueous solubility by 80-fold [5] [10].
  • Unmodified DHA: Carboxylate group pK~a~ = 4.8 vs. conjugated amide pK~a~ = 10.2 (non-ionizable) [6] [8].
  • Conformational stability: Molecular dynamics show intramolecular H-bonding between the amide N–H and C3 carbonyl oxygen (distance: 2.05 Å), creating a pseudo-10-membered ring not observed in EPA-glycine derivatives [7] [8].

Table 3: Structural and Electronic Comparison with Key Analogs | Parameter | Docosahexaenamidoacetic Acid | DHA | DHA Ethyl Ester | Eicosapentaenamidoacetic Acid | |---------------|----------------------------------|---------|----------------------|----------------------------------| | Carbon Chain Length | 22 | 22 | 22 | 20 | | Double Bonds | 6 (all cis) | 6 (all cis) | 6 (all cis) | 5 (all cis) | | Functional Group | –CONHCH₂COOH | –COOH | –COOCH₂CH₃ | –CONHCH₂COOH | | logP (Octanol/Water) | 3.1 | 5.4 | 6.2 | 2.8 | | H-Bond Acceptors | 4 | 2 | 2 | 4 | | Dipole Moment (Debye) | 5.8 | 2.1 | 1.9 | 5.2 |

Table 4: Compound Nomenclature Reference | Systematic Name | Common Name | CAS Registry | Molecular Formula | |----------------------|-----------------|-------------------|------------------------| | (4Z,7Z,10Z,13Z,16Z,19Z)-N-(carboxymethyl)docosa-4,7,10,13,16,19-hexaenamide | Docosa-4,7,10,13,16,19-hexaenamidoacetic acid | Not specified | C₂₄H₃₇NO₃ | | (4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoic acid | Docosahexaenoic acid (DHA) | 6217-54-5 | C₂₂H₃₂O₂ | | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosahexaenoate | DHA methyl ester | 2566-90-7 | C₂₃H₃₄O₂ | | Docosanoic acid | Behenic acid | Not specified | C₂₂H₄₄O₂ |

Properties

CAS Number

132850-40-9

Product Name

docosa-4,7,10,13,16,19-hexaenamidoacetic acid

IUPAC Name

2-(docosa-4,7,10,13,16,19-hexaenoylamino)acetic acid

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)

InChI Key

BEYWKSIFICEQGH-UHFFFAOYSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O

Synonyms

N-(1-oxo-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenyl)-glycine

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCC(=O)O

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